
1-(2-(dimethylamino)ethyl)-5-(2-fluorophenyl)-3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(dimethylamino)ethyl)-5-(2-fluorophenyl)-3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H25FN4O3 and its molecular weight is 448.498. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(dimethylamino)ethyl)-5-(2-fluorophenyl)-3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(dimethylamino)ethyl)-5-(2-fluorophenyl)-3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Generation of Diverse Compounds
A study by Roman (2013) demonstrated the use of a ketonic Mannich base derived from 2-acetylthiophene for generating a structurally diverse library of compounds. This process involved reactions with various amines and alkylation, leading to the production of compounds including ketones, pyrroles, and indoles (Roman, 2013).
Synthesis and Characterization
Singh, Rawat, and Sahu (2014) synthesized a pyrrole chalcone derivative and used quantum chemical calculations for its characterization. This process is significant for understanding the properties and potential applications of such compounds (Singh, Rawat, & Sahu, 2014).
Fluorescent Probes
Wang et al. (2015) developed novel fluorescent probes based on the 1,2,5-triphenylpyrrole core for the detection of carbon dioxide. These probes demonstrate potential applications in biological and medical fields due to their selective and real-time detection capabilities (Wang et al., 2015).
Antipsychotic Agents
Wise et al. (1987) synthesized a series of compounds with potential antipsychotic effects. These compounds, including 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, showed promising results in animal behavioral tests and could offer new avenues in antipsychotic drug development (Wise et al., 1987).
Antioxidant, Antitumor, and Antimicrobial Activities
El‐Borai et al. (2013) reported on the synthesis of pyrazolopyridine derivatives and their antioxidant, antitumor, and antimicrobial activities. This highlights the potential of such compounds in the development of new therapeutic agents (El‐Borai et al., 2013).
Large Stokes Shift Fluorescent Dyes
Rihn et al. (2012) synthesized derivatives of 2-(hydroxytolyl)-4,6-dimethylamino-1,3,5-triazines, which exhibited large Stokes shifts and bright fluorescence. These compounds have potential applications in imaging and sensing technologies (Rihn et al., 2012).
Synthesis of Heterocyclic Systems
Vydzhak and Panchishyn (2010) developed a synthesis route for a range of heterocyclic compounds, demonstrating the versatility and potential of such chemical processes in pharmaceutical and material sciences (Vydzhak & Panchishyn, 2010).
Spectroscopic Analysis and Molecular Interactions
Singh et al. (2013) conducted a comprehensive spectroscopic analysis of a synthesized compound, providing insights into molecular interactions and electronic properties. This type of analysis is crucial for understanding the behavior of chemical compounds in various applications (Singh et al., 2013).
Crystal Structure and DFT Study
Zhou et al. (2017) determined the crystal structure of a specific compound and used Density Functional Theory (DFT) for further analysis. Such studies are essential for the design of materials and drugs with specific properties (Zhou et al., 2017).
Biomedical Applications
Galunov et al. (2003) investigated the spectral properties of certain compounds and their potential as fluorescent markers in biomedical applications. The development of such markers is crucial for medical diagnostics and research (Galunov et al., 2003).
特性
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O3/c1-16-19(15-27-30(16)17-9-5-4-6-10-17)23(31)21-22(18-11-7-8-12-20(18)26)29(14-13-28(2)3)25(33)24(21)32/h4-12,15,22,31H,13-14H2,1-3H3/b23-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIFNVYCRFERIK-XTQSDGFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCN(C)C)C4=CC=CC=C4F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCN(C)C)C4=CC=CC=C4F)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]thiophene-3-carboxamide](/img/structure/B2992912.png)
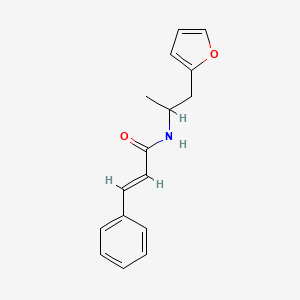
![2,6-difluoro-N-{4-[4-(4-fluorophenyl)piperazino]phenyl}benzenecarboxamide](/img/structure/B2992917.png)
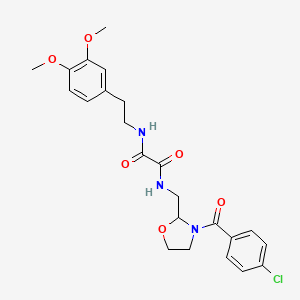
![methyl 2-(8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2992921.png)
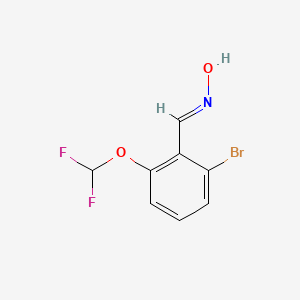
![ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate](/img/structure/B2992924.png)
![4-(Aminomethyl)-N,N-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B2992926.png)
![8-(3-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2992927.png)
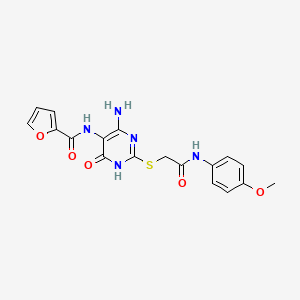
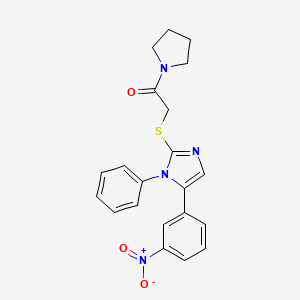
![N-[1-(2,5-Dimethylphenyl)sulfonylpiperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2992931.png)
![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2992932.png)
![(1S,12Z)-Spiro[10-oxa-2,17-diazatricyclo[15.4.1.04,9]docosa-4,6,8,12-tetraene-15,3'-azetidine]-3,16-dione;2,2,2-trifluoroacetic acid](/img/structure/B2992935.png)